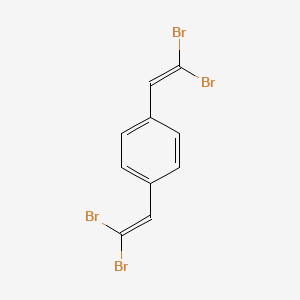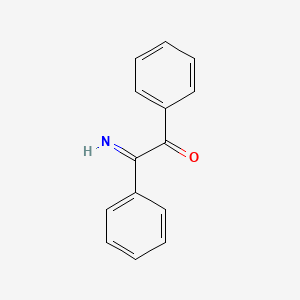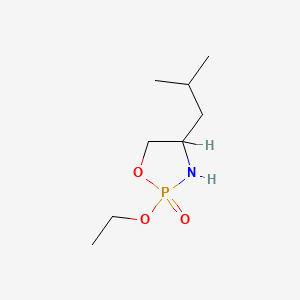
2,4-Dimethyldocosane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dimethyldocosane is a branched alkane with the molecular formula C24H50 . It is a hydrocarbon compound characterized by the presence of two methyl groups attached to the second and fourth carbon atoms of a docosane chain. This compound is part of the larger family of alkanes, which are saturated hydrocarbons consisting solely of single bonds between carbon atoms.
準備方法
The synthesis of 2,4-Dimethyldocosane can be achieved through various synthetic routes. One common method involves the alkylation of a docosane precursor with methylating agents under specific reaction conditions. Industrial production methods often utilize catalytic processes to ensure high yield and purity. The reaction conditions typically include elevated temperatures and pressures, along with the presence of a suitable catalyst to facilitate the methylation process .
化学反応の分析
2,4-Dimethyldocosane, like other alkanes, primarily undergoes reactions characteristic of saturated hydrocarbons. These reactions include:
Oxidation: Under controlled conditions, this compound can be oxidized to form alcohols, aldehydes, or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Although alkanes are generally resistant to reduction, specific conditions can lead to the formation of lower alkanes through hydrogenation.
Substitution: Halogenation is a typical substitution reaction for alkanes.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while halogenation with chlorine produces chlorinated alkanes.
科学的研究の応用
2,4-Dimethyldocosane has various applications in scientific research, particularly in the fields of chemistry, biology, and industry:
Chemistry: It serves as a model compound for studying the behavior of branched alkanes in various chemical reactions. Its reactivity and stability make it a valuable reference in organic synthesis.
Biology: In biological research, this compound is used to study the metabolic pathways of hydrocarbons in microorganisms. It helps in understanding the biodegradation processes and the role of specific enzymes in breaking down hydrocarbons.
Industry: The compound is utilized in the production of lubricants and as a component in the formulation of specialty chemicals.
作用機序
The mechanism by which 2,4-Dimethyldocosane exerts its effects is primarily through its interaction with specific molecular targets and pathways. In biological systems, it is metabolized by enzymes that catalyze the oxidation and breakdown of hydrocarbons. These enzymes, such as monooxygenases and dioxygenases, introduce oxygen atoms into the hydrocarbon chain, leading to the formation of intermediate compounds that are further degraded .
類似化合物との比較
2,4-Dimethyldocosane can be compared with other similar compounds, such as:
2,4-Dimethylpentane: This compound is a smaller branched alkane with similar chemical properties but a shorter carbon chain.
2,2-Dimethyldocosane: Another isomer of docosane, differing in the position of the methyl groups.
The uniqueness of this compound lies in its specific branching pattern, which influences its chemical behavior and applications in various fields.
特性
分子式 |
C24H50 |
|---|---|
分子量 |
338.7 g/mol |
IUPAC名 |
2,4-dimethyldocosane |
InChI |
InChI=1S/C24H50/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(4)22-23(2)3/h23-24H,5-22H2,1-4H3 |
InChIキー |
UGJBVGQOKDFHDN-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCCC(C)CC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




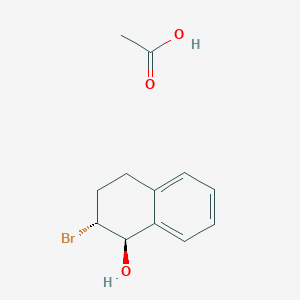
![2-Methoxy-3-phenyl[1,3]thiazolo[3,2-a]pyridin-4-ium perchlorate](/img/structure/B14436470.png)
![2-Chloro-3-[(propan-2-yl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14436483.png)


![(E)-1-[(2S)-2-(Methoxymethyl)pyrrolidin-1-yl]-N-(prop-2-yn-1-yl)methanimine](/img/structure/B14436500.png)
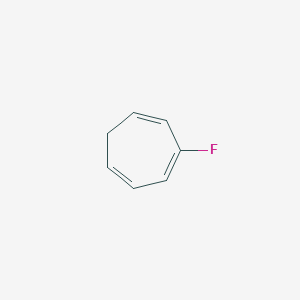
![Ethanone, [(1-methylethyl)imino]diphenyl-](/img/structure/B14436510.png)

